2-(Bromomethyl)-1-chloro-3-nitrobenzene
CAS No.: 56433-01-3
Cat. No.: VC21118053
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56433-01-3 |
|---|---|
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | 2-(bromomethyl)-1-chloro-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 |
| Standard InChI Key | MAIVNONTLACJOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
2-(Bromomethyl)-1-chloro-3-nitrobenzene is an organic compound with a benzene ring substituted with three functional groups: a bromomethyl group, a chlorine atom, and a nitro group. These substituents contribute to its unique chemical behavior and reactivity profile.
Basic Information
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Chemical Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| CAS Number | 56433-01-3 (primary), 89642-16-0 (alternate) |
| IUPAC Name | 2-(bromomethyl)-1-chloro-3-nitrobenzene |
| InChI | InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 |
| SMILES Notation | C1=CC(=C(C(=C1)Cl)CBr)N+[O-] |
The compound exists as a solid at room temperature and possesses typical properties of halogenated aromatic compounds. The presence of the nitro group enhances its electron-withdrawing character, while the bromomethyl group provides a reactive site for nucleophilic substitution reactions.
Structural Features
The structure of 2-(Bromomethyl)-1-chloro-3-nitrobenzene is characterized by:
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A benzene ring core structure
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A bromomethyl group (-CH2Br) at position 2
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A chlorine atom at position 1
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A nitro group (-NO2) at position 3
This arrangement creates a molecule with specific electronic distribution patterns that influence its chemical behavior. The electron-withdrawing nature of both the nitro and chloro groups affects the electron density within the aromatic ring, making certain positions more susceptible to nucleophilic attack.
Synthesis Methods
The synthesis of 2-(Bromomethyl)-1-chloro-3-nitrobenzene typically involves bromination of 2-chloro-3-nitrotoluene. Several synthetic routes have been established, with varying reagents and conditions to optimize yield and purity.
Primary Synthesis Route
The most common synthetic pathway starts with 2-chloro-3-nitrotoluene as the precursor. The methyl group is brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator:
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-Chloro-3-nitrotoluene | N-Bromosuccinimide, Dibenzoyl peroxide | Tetrachloromethane, Reflux | 47% |
The reaction proceeds via a radical mechanism, where the dibenzoyl peroxide initiates the radical formation, leading to the bromination of the methyl group .
Alternative Synthesis Approaches
While the NBS-mediated bromination is the most documented method, other approaches may include:
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Bromination using molecular bromine (Br2) in the presence of light
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Using alternative radical initiators such as AIBN (azobisisobutyronitrile)
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Employing microwave-assisted synthesis to improve reaction efficiency
These methods may offer advantages in terms of reaction time, yield, or environmental impact, though they are less commonly reported in the literature for this specific compound.
Chemical Reactions
2-(Bromomethyl)-1-chloro-3-nitrobenzene participates in various chemical reactions due to its reactive functional groups. Understanding these reactions is crucial for its application in organic synthesis.
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group, making the compound particularly reactive toward nucleophilic substitution reactions. Common nucleophiles include:
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Amines (R-NH2) | 2-(Aminomethyl)-1-chloro-3-nitrobenzene derivatives | Polar aprotic solvents, moderate temperature |
| Thiols (R-SH) | 2-(Alkylthiomethyl)-1-chloro-3-nitrobenzene derivatives | Basic conditions, room temperature |
| Alkoxides (R-O-) | 2-(Alkoxymethyl)-1-chloro-3-nitrobenzene derivatives | Sodium alkoxide in corresponding alcohol |
These substitution reactions typically follow an SN2 mechanism, with the nucleophile attacking the carbon atom of the bromomethyl group, displacing the bromide ion.
Reduction Reactions
The nitro group in 2-(Bromomethyl)-1-chloro-3-nitrobenzene can be selectively reduced to an amino group using appropriate reducing agents:
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Catalytic hydrogenation using H2 and Pd/C
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Iron powder in acidic conditions (Fe/HCl)
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Tin(II) chloride in ethanol or acetic acid
These reduction reactions can be performed while preserving the bromomethyl and chloro functionalities, allowing for sequential functional group transformations.
Electrophilic Aromatic Substitution
Despite the presence of deactivating groups (nitro and chloro), the benzene ring can still undergo electrophilic aromatic substitution reactions under forceful conditions. The existing substituents direct the incoming electrophile to specific positions based on their electronic effects:
| Reaction Type | Reagents | Predominant Position of Attack |
|---|---|---|
| Sulfonation | Concentrated H2SO4, heat | Position 5 |
| Further nitration | HNO3/H2SO4, elevated temperature | Position 5 |
| Halogenation | Cl2 or Br2 with Lewis acid catalyst | Position 5 |
The presence of the strongly deactivating nitro group significantly reduces the reactivity of the aromatic ring toward electrophilic attack, requiring more vigorous conditions than those used for unsubstituted benzene.
Applications in Research and Industry
2-(Bromomethyl)-1-chloro-3-nitrobenzene has found various applications in research and industrial settings, primarily as a chemical intermediate.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical synthesis due to its multifunctional nature:
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Intermediate in the synthesis of active pharmaceutical ingredients (APIs)
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Precursor for compounds with potential antibacterial, antifungal, or anticancer properties
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Starting material for the preparation of heterocyclic compounds of medicinal interest
The reactive bromomethyl group provides an attachment point for constructing more complex molecular structures, while the nitro and chloro groups offer opportunities for further functionalization.
Agrochemical Applications
In the field of agrochemistry, 2-(Bromomethyl)-1-chloro-3-nitrobenzene contributes to the development of:
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Herbicides with selective activity
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Fungicides for crop protection
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Insecticides targeting specific pest species
The compound's structural features can be incorporated into molecules designed to interact with specific biological targets in plant pathogens or pest organisms.
Use as a Chemical Probe
The reactive nature of 2-(Bromomethyl)-1-chloro-3-nitrobenzene makes it suitable as a chemical probe for studying:
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Enzyme binding sites and mechanisms
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Protein structure and function
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Cellular processes involving nucleophilic biomolecules
Researchers utilize the compound's ability to form covalent bonds with nucleophilic residues in proteins to investigate biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Understanding how 2-(Bromomethyl)-1-chloro-3-nitrobenzene differs from structurally related compounds provides insight into structure-activity relationships and helps in predicting chemical behavior.
Structural Analogs
| Compound | Structural Difference | Effect on Reactivity |
|---|---|---|
| 2-(Bromomethyl)-1-chlorobenzene | Lacks nitro group | Less electrophilic at benzylic position; higher electron density in aromatic ring |
| 2-(Bromomethyl)-1-nitrobenzene | Lacks chloro group | Slightly different electronic distribution; altered susceptibility to nucleophilic attack |
| 2-(Chloromethyl)-1-chloro-3-nitrobenzene | Contains chloromethyl instead of bromomethyl | Lower reactivity toward nucleophilic substitution due to chloride being a poorer leaving group than bromide |
These structural differences significantly impact the compounds' chemical behavior and potential applications in synthesis and research.
Reactivity Comparison
The reactivity of 2-(Bromomethyl)-1-chloro-3-nitrobenzene compared to similar compounds can be summarized as follows:
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Higher reactivity in nucleophilic substitution reactions compared to chloromethyl analogs
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Reduced electron density in the aromatic ring compared to compounds lacking the nitro group
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Greater susceptibility to reduction of the nitro group compared to halogenated nitrobenzenes without the bromomethyl group
These reactivity differences are exploited in selective synthesis strategies and when designing compounds for specific applications.
Biological Activity
Research has indicated that 2-(Bromomethyl)-1-chloro-3-nitrobenzene and its derivatives exhibit various biological activities, which may have implications for therapeutic and research applications.
Cytotoxic Effects
2-(Bromomethyl)-1-chloro-3-nitrobenzene has demonstrated cytotoxic activity in various cell lines, which may be attributed to:
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Alkylation of cellular macromolecules, including proteins and nucleic acids
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Generation of reactive oxygen species (ROS)
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Disruption of critical cellular pathways
This cytotoxicity, while potentially limiting its direct therapeutic use, provides a foundation for developing targeted anticancer compounds with improved selectivity profiles.
Enzyme Inhibition
The compound's reactive nature enables it to interact with enzyme active sites, potentially leading to inhibition of various enzymes. This property has been explored in research contexts to:
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Develop enzyme inhibitors for biochemical studies
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Identify potential therapeutic targets
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Understand structure-activity relationships in drug design
The ability to form covalent bonds with nucleophilic amino acid residues (particularly cysteine thiols) makes it a useful tool for probing enzyme function.
| Hazard Type | Description | Precautionary Measures |
|---|---|---|
| Chemical Reactivity | Reactive toward nucleophiles, including biological molecules | Avoid contact with skin, eyes, and mucous membranes |
| Potential Toxicity | May cause irritation to skin, eyes, and respiratory system; potential cytotoxic effects | Use appropriate personal protective equipment (PPE) |
| Environmental Concerns | Potential aquatic toxicity due to halogenated and nitro groups | Proper disposal according to local regulations |
Analytical Methods for Identification and Quantification
Reliable analytical methods are essential for identifying and quantifying 2-(Bromomethyl)-1-chloro-3-nitrobenzene in various contexts, from synthesis verification to environmental monitoring.
Spectroscopic Methods
Several spectroscopic techniques are used for identification and structural confirmation:
| Technique | Key Features | Analytical Value |
|---|---|---|
| 1H NMR Spectroscopy | Characteristic signals for aromatic protons and bromomethyl group | Structural confirmation and purity assessment |
| 13C NMR Spectroscopy | Distinct carbon signals reflecting the compound's structure | Carbon framework verification |
| IR Spectroscopy | Characteristic bands for nitro, C-Br, and C-Cl stretching | Functional group identification |
| UV-Vis Spectroscopy | Absorption maxima related to aromatic system and nitro group | Concentration determination and identity confirmation |
Chromatographic Methods
For separation, identification, and quantification in mixtures:
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High-Performance Liquid Chromatography (HPLC): Provides efficient separation from related compounds and impurities
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Gas Chromatography (GC): Useful for volatile derivatives or metabolites
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Thin-Layer Chromatography (TLC): Rapid screening method for reaction monitoring
These methods, often coupled with mass spectrometry (MS), offer sensitive and specific detection of the compound and its transformation products.
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